molecular formula C18H23NO3 B589680 N-Benzyl (-)-Normacromerine-d3 CAS No. 1329840-63-2

N-Benzyl (-)-Normacromerine-d3

Cat. No.: B589680
CAS No.: 1329840-63-2
M. Wt: 304.404
InChI Key: YPZJYLXZURECSA-AVSFSGARSA-N
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Description

N-Benzyl (-)-Normacromerine-d3 is a deuterated derivative of N-Benzyl (-)-Normacromerine, a compound known for its potential applications in medicinal chemistry and pharmacology. The deuterium atoms in this compound replace the hydrogen atoms, which can influence the compound’s metabolic stability and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl (-)-Normacromerine-d3 typically involves the following steps:

    Formation of N-Benzyl Normacromerine: This can be achieved through the reductive amination of benzaldehyde with normacromerine in the presence of a reducing agent such as sodium cyanoborohydride.

    Deuteration: The hydrogen atoms in the N-Benzyl Normacromerine are replaced with deuterium atoms. This can be done using deuterated reagents or solvents, such as deuterated water (D2O) or deuterated reducing agents.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl (-)-Normacromerine-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl (-)-Normacromerine-d3 has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl (-)-Normacromerine-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, potentially leading to enhanced therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl Normacromerine: The non-deuterated version of the compound.

    N-Benzylphenethylamine: A structurally similar compound with different pharmacological properties.

    N-Benzyl-2-phenylethylamine: Another related compound with distinct biological activities.

Uniqueness

N-Benzyl (-)-Normacromerine-d3 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1R)-2-[benzyl(trideuteriomethyl)amino]-1-(3,4-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-19(12-14-7-5-4-6-8-14)13-16(20)15-9-10-17(21-2)18(11-15)22-3/h4-11,16,20H,12-13H2,1-3H3/t16-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZJYLXZURECSA-AVSFSGARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CC=CC=C1)C[C@@H](C2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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